molecular formula C25H31FN4O4 B2659169 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide CAS No. 896360-73-9

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide

Cat. No. B2659169
CAS RN: 896360-73-9
M. Wt: 470.545
InChI Key: RWACMBJPTGJCRD-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide is a useful research compound. Its molecular formula is C25H31FN4O4 and its molecular weight is 470.545. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Piperazine Derivatives

Piperazine derivatives are extensively explored in medicinal chemistry for their diverse pharmacological properties. The design and synthesis of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands have demonstrated significant findings in terms of sigma receptor affinity and selectivity. These compounds have been evaluated for their potential in neurodegenerative processes imaging, utilizing positron emission tomography (PET) radiotracers for the sigma1 receptor. Notably, specific derivatives showed high uptake in the brain and other sigma receptor-rich organs, indicating their potential utility in imaging and studying neurodegenerative diseases (Moussa et al., 2010).

Pharmacological Profile Enhancement

In the quest for novel antipsychotic agents, N-aryl-N'-benzylpiperazines were synthesized and evaluated for their biological activity. These compounds exhibited high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors, displaying promising biological activity indicative of their potential as antipsychotic agents (Reitz et al., 1995). Such studies are crucial in the development of drugs with better safety profiles and efficacy in treating psychiatric disorders.

Novel Hypotensives Development

The synthesis and pharmacological evaluation of 1-(alkylamino)-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins and isochromans as hypotensives have revealed compounds with significant activity. These derivatives acted as alpha blockers with both peripheral and central activities, offering insights into the development of new therapeutic agents for hypertension (Tenbrink et al., 1981; McCall et al., 1982).

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-butyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O4/c1-2-3-10-27-24(31)25(32)28-16-21(18-4-9-22-23(15-18)34-17-33-22)30-13-11-29(12-14-30)20-7-5-19(26)6-8-20/h4-9,15,21H,2-3,10-14,16-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWACMBJPTGJCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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